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Abstract
This document provides a comprehensive guide with detailed protocols for the analytical

characterization of 4-Methylisoquinoline-5-carboxylic acid, a key heterocyclic building block

in pharmaceutical and materials science research. The structural complexity and amphoteric

nature of this molecule, possessing both a basic isoquinoline nitrogen and an acidic carboxylic

acid, necessitate a multi-technique approach for unambiguous identification, purity

assessment, and structural elucidation. We present optimized methodologies for High-

Performance Liquid Chromatography (HPLC) for purity and quantification, Liquid

Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, Nuclear Magnetic

Resonance (NMR) spectroscopy for definitive structural analysis, and Fourier-Transform

Infrared (FTIR) spectroscopy for functional group verification. Each section explains the

scientific rationale behind the chosen methodology, providing researchers and drug

development professionals with a robust framework for their analytical workflows.
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Introduction and Physicochemical Properties
4-Methylisoquinoline-5-carboxylic acid is a member of the isoquinoline class of compounds,

which form the core of many biologically active molecules. The precise characterization of this

intermediate is critical to ensure the identity, purity, and quality of downstream products in a

research and development setting. The molecule's properties, particularly its pKa values, are

fundamental to developing robust analytical methods.

The isoquinoline nitrogen is basic, while the carboxylic acid moiety is acidic. The estimated pKa

for the protonated isoquinoline nitrogen is approximately 4.9-5.2, similar to quinoline[1]. The

pKa for the carboxylic acid is predicted to be around 3.8-4.2[2]. This amphoteric nature dictates

that pH control is crucial, especially in chromatographic separations, to ensure the analyte is in

a single, consistent ionic state.

Table 1: Physicochemical Properties of 4-Methylisoquinoline-5-carboxylic acid

Property Value Source

Molecular Formula C₁₁H₉NO₂ [3]

Molecular Weight 187.20 g/mol [3]

CAS Number 1337881-60-3 [3]

Predicted pKa₁ (COOH) ~3.8 - 4.2 [2]

Predicted pKa₂ (Isoquinoline

N-H⁺)
~4.9 - 5.2 [1]

Exact Mass 187.0633 g/mol Calculated

Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing

the purity of non-volatile organic compounds. For 4-Methylisoquinoline-5-carboxylic acid,

controlling the mobile phase pH is the most critical parameter. At a pH between 2.5 and 3.5, the

carboxylic acid group (pKa ~4) will be predominantly in its neutral, protonated form (-COOH),
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enhancing its retention on a nonpolar C18 stationary phase. Simultaneously, the isoquinoline

nitrogen (pKa ~5) will be in its protonated, charged form. Using an acidic mobile phase additive

like formic acid or trifluoroacetic acid (TFA) ensures this ionic state is consistent, leading to

sharp, symmetrical peak shapes and reproducible retention times.[4][5] Acetonitrile is chosen

as the organic modifier for its low viscosity and strong elution strength for aromatic compounds.

Experimental Protocol: RP-HPLC for Purity Analysis

Instrumentation:

HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode

Array (PDA) or UV detector.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm (or λ-max determined by PDA scan).

Injection Volume: 10 µL.

Gradient Program:
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Time (min) % Mobile Phase B

0.0 10

20.0 90

25.0 90

25.1 10

| 30.0 | 10 |

Sample Preparation:

Accurately weigh approximately 5 mg of 4-Methylisoquinoline-5-carboxylic acid.

Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.5 mg/mL stock

solution.

Dilute further with the same solvent if necessary to be within the linear range of the

detector.

System Suitability and Analysis:

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

Perform five replicate injections of the standard solution. The relative standard deviation

(RSD) for the peak area should be ≤ 2.0%.

Inject a blank (solvent) followed by the sample solution.

Purity is calculated based on the area percent of the main peak relative to the total area of

all peaks detected.

Table 2: Typical HPLC Performance Data
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Parameter Expected Value Justification

Retention Time (t_R_) 8 - 15 min

Allows for good separation

from early- and late-eluting

impurities.

Tailing Factor (T_f_) 0.9 - 1.5
Indicates good peak symmetry,

achieved by pH control.

Theoretical Plates (N) > 5000

Demonstrates high column

efficiency and good resolving

power.
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Caption: Logical workflow for HPLC method development.
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Identity Confirmation by Liquid Chromatography-
Mass Spectrometry (LC-MS)
Expertise & Causality: LC-MS is an indispensable tool for confirming molecular identity by

providing high-resolution mass-to-charge ratio (m/z) data. For 4-Methylisoquinoline-5-
carboxylic acid, Electrospray Ionization (ESI) in positive ion mode is the preferred technique.

The basic isoquinoline nitrogen is readily protonated under the acidic mobile phase conditions

used for chromatography, forming a stable [M+H]⁺ ion. This provides a clear and unambiguous

signal corresponding to the molecular weight of the analyte plus a proton.

Experimental Protocol: LC-MS for Identity Confirmation

LC System:

Use the same HPLC conditions as described in Section 2 to ensure chromatographic

compatibility. A shorter run time can be used if separation of impurities is not required.

Mass Spectrometer:

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Range: m/z 50 - 500.

Capillary Voltage: 3.5 kV.

Gas Temperature: 325 °C.

Nebulizer Gas (N₂): 35 psi.

Analysis:

Inject the sample solution (0.1 mg/mL).

Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion.
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Compare the measured accurate mass from the mass spectrum of the corresponding

chromatographic peak with the calculated theoretical mass.

Table 3: Expected LC-MS Results

Ion Calculated m/z
Expected
Measured m/z

Mass Error

[M+H]⁺ 188.0706 188.0706 ± 5 ppm < 5 ppm

Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Expertise & Causality: NMR spectroscopy provides the most definitive structural information by

mapping the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of

different types of protons, their electronic environments, and their connectivity through spin-

spin coupling. ¹³C NMR provides information on the number and type of carbon atoms. For this

molecule, DMSO-d₆ is a suitable solvent as it will solubilize the compound and allow for the

observation of the exchangeable carboxylic acid proton.[6] The chemical shifts are influenced

by the aromatic ring system and the electron-withdrawing/donating nature of the substituents.

[7]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Dissolve 10-15 mg of the sample in approximately 0.7 mL of Deuterated Dimethyl

Sulfoxide (DMSO-d₆).

Vortex briefly to ensure complete dissolution and transfer to a 5 mm NMR tube.

Instrumentation and Acquisition:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

¹H NMR: Acquire at least 16 scans. The acidic proton of the carboxylic acid is expected to

appear as a broad singlet far downfield (>13 ppm).[6][7]
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¹³C NMR: Acquire with proton decoupling. A sufficient number of scans should be acquired

to obtain a good signal-to-noise ratio for all carbons, including the quaternary carbons.

Data Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for

¹³C).

Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity,

and integration values.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d₆)

Assignment
Predicted ¹H Shift (ppm),
Multiplicity

Predicted ¹³C Shift (ppm)

-COOH >13.0, broad s (1H) ~167

Isoquinoline H1/H3 9.2 - 8.5, s 152 - 145

Isoquinoline H6, H7, H8 8.2 - 7.6, m (3H) 136 - 120

-CH₃ ~2.7, s (3H) ~18

Quaternary Carbons - 140 - 125

Functional Group Analysis by Fourier-Transform
Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and simple technique used to identify the

presence of specific functional groups based on their characteristic vibrational frequencies. For

4-Methylisoquinoline-5-carboxylic acid, the most prominent features will be the absorptions

from the carboxylic acid group. A very broad O-H stretching band will appear from

approximately 3300 to 2500 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of

carboxylic acids in the solid state. The C=O (carbonyl) stretch will give a strong, sharp
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absorption band around 1700 cm⁻¹. Additional peaks corresponding to C=C and C=N

stretching in the aromatic system and C-H stretching will also be present.

Experimental Protocol: FTIR-ATR

Instrumentation:

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal using the pressure clamp.

Data Acquisition and Analysis:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum (typically 16-32 scans) over a range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~1700 (strong, sharp) C=O stretch Carboxylic Acid

~1620 - 1500 C=C / C=N stretch Aromatic/Isoquinoline Ring

3100 - 3000 C-H stretch Aromatic

3000 - 2850 C-H stretch Methyl
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Caption: Workflow for GC-MS analysis requiring derivatization.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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